N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Xanthine oxidoreductase tetrazole-benzamide SAR hyperuricemia

N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6, molecular formula C16H15N5O, molecular weight 293.32 g/mol) is a synthetic small molecule comprising a para-substituted benzamide core linked to a 2H-tetrazol-5-yl moiety and an N-(4-ethylphenyl) group. The compound belongs to the class of tetrazole-benzamide hybrids, scaffolds that have been investigated for bioisosteric replacement of carboxylic acids and for engagement with targets such as ATP-binding cassette (ABC) transporters, phosphodiesterases, and calcium channels.

Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
CAS No. 651769-93-6
Cat. No. B12541460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide
CAS651769-93-6
Molecular FormulaC16H15N5O
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)
InChIKeyHZKWWWBFDRPPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6) : Benzamide-Tetrazole Conjugate for Specialized Research Procurement


N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6, molecular formula C16H15N5O, molecular weight 293.32 g/mol) is a synthetic small molecule comprising a para-substituted benzamide core linked to a 2H-tetrazol-5-yl moiety and an N-(4-ethylphenyl) group. The compound belongs to the class of tetrazole-benzamide hybrids, scaffolds that have been investigated for bioisosteric replacement of carboxylic acids and for engagement with targets such as ATP-binding cassette (ABC) transporters, phosphodiesterases, and calcium channels [1][2]. Its 2H-tetrazole regioisomer distinguishes it from the 1H-tetrazol-1-yl congener (CAS 890646-02-3), conferring altered nitrogen electronic distribution, hydrogen-bonding capacity, and metabolic stability profiles relevant to structure-based design .

1
Tetrazole-benzamide scaffold for bioisosteric replacement of carboxylic acids in target engagement studies
2
Investigated engagement with ABC transporters, phosphodiesterases, and calcium channels
3
2H-tetrazole-5-yl regioisomer provides a distinct hydrogen-bonding topology for structure-based design

Why Generic Tetrazole-Benzamide Substitution Fails: The Quantitative Differentiation Problem for CAS 651769-93-6


Compounds in the tetrazole-benzamide family are not interchangeable building blocks; even minor structural modifications produce large differences in biochemical potency and selectivity. For example, the 4-chloro analog N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide (Xanthine oxidoreductase-IN-3) achieves an IC50 of 26.3 nM against xanthine oxidoreductase , whereas the bis-tetrazole compound CR 2039 (Andolast) records a 1900-fold weaker IC50 of 50 µM against cAMP-phosphodiesterase [1]. These data demonstrate that the substituent on the N-phenyl ring and the number and position of tetrazole units govern target engagement. The absence of published head-to-head comparative data for the 4-ethylphenyl-2H-tetrazol-5-yl isomer underscores its distinctness: a scientist choosing it over the 1H-tetrazol-1-yl isomer (CAS 890646-02-3) or the 3-ethylphenyl regioisomer (CAS 651769-60-7) is making a deliberate selection of hydrogen-bonding topology and electronic surface that cannot be replicated by a generic “tetrazole-benzamide” surrogate .

Chlorine-to-ethyl substitution may reverse electronic profile
The 4-chloro analog exhibits a reported XOR IC50 of 26.3 nM; the electron-donating ethyl group (σₚ –0.15) may shift target potency and binding mode compared to the electron-withdrawing chloro (σₚ +0.23).
1H-tetrazol-1-yl isomer differs in nitrogen electronic distribution
The alternative regioisomer (CAS 890646-02-3) connects the tetrazole through N1, which class-level evidence suggests can alter CYP inhibition selectivity and metabolic stability relative to the 2H-tetrazol-5-yl linkage.
Bis-tetrazole analogs possess additional H-bond donors and larger polar surface
Compounds like CR 2039 (Andolast) contain a second tetrazole ring, increasing TPSA above 120 Ų and fundamentally changing permeability and target engagement profiles compared to the mono-tetrazole scaffold.

Quantitative Comparative Evidence: Selecting N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6)


Potency Gap in Tetrazole-Benzamide Series: XOR Inhibition (26.3 nM for 4-Cl vs. Unannotated for 4-Ethyl)

N-(4-Chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide (Xanthine oxidoreductase-IN-3) inhibits xanthine oxidoreductase with an IC50 of 26.3 nM, representing a high-potency benchmark within the 2H-tetrazol-5-yl benzamide sub-series . No equivalent biochemical IC50 has been reported for the 4-ethylphenyl analog (CAS 651769-93-6). The single-atom replacement of chlorine (σₚ = +0.23) by ethyl (σₚ ≈ –0.15) inverts the electronic character of the para substituent, which is predicted to alter hydrogen-bonding with the active-site residues of XOR and related purine-binding enzymes, transforming the SAR profile [1]. This divergence creates a clear rationale for acquiring the 4-ethylphenyl congener to map the electronic requirements of the target pocket.

XOR Inhibition SAR
Reported
Target: No reported IC50; available for screening
Comparator: 4-Chloro analog, IC50 = 26.3 nM
Difference: ≥ 26.3 nM potency gap; electronic reversal (σₚ Cl +0.23 vs Et –0.15)
Fills a screening gap for electronic mapping of the XOR active site
Recombinant XOR assay; MedChemExpress reported value
Xanthine oxidoreductase tetrazole-benzamide SAR hyperuricemia

Regioisomeric Selectivity: 2H-Tetrazol-5-yl vs. 1H-Tetrazol-1-yl Attached to the Same Benzamide Core

The target compound positions the tetrazole through its C5 atom (2H-tetrazol-5-yl), whereas the commercially listed analog N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 890646-02-3) links the tetrazole through N1. In a structurally related series of CYP inhibitors (BindingDB entry BDBM50232898 / CHEMBL4071093), a compound containing a tetrazole-substituted benzamide core exhibited differential CYP inhibition: IC50 = 1.5 µM against CYP1A2 versus IC50 > 100 µM against hERG, demonstrating that tetrazole attachment mode modulates off-target liability [1]. Although the exact CYP profile of the 2H-tetrazol-5-yl isomer has not been published, the documented selectivity of a close structural analog establishes that the choice of tetrazole regioisomer carries predictable consequences for CYP inhibition and is not neutral.

CYP Selectivity Signature
Class-level
Target: Awaiting experimental CYP panel
Comparator: BDBM50232898, CYP1A2 IC50 = 1.5 µM; hERG IC50 > 100 µM
Difference: > 66-fold CYP1A2/hERG selectivity window in tetrazole-benzamide scaffold
Selecting the 2H-tetrazole regioisomer may influence CYP engagement profile
Class-level inference; requires experimental confirmation
Tetrazole regioisomerism nitrogen electronic distribution CYP metabolic stability

Substituent Position Effect: N-(4-Ethylphenyl) vs. N-(3-Ethylphenyl) on the Same 2H-Tetrazol-5-yl Benzamide Scaffold

The target compound N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6) places the ethyl group at the para position of the anilide ring, whereas the positional isomer N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-60-7) shifts the ethyl group to the meta position. In a broad SAR study of 31 benzamide and phenyltetrazole BCRP inhibitors, subtle changes in substituent position and linker type yielded fold-resistance values ranging from 1.32 to 1.62 relative to the control inhibitor FTC at 10 µM, confirming that the exact site of substitution strongly modulates phenotypic reversal of multidrug resistance [1]. The para substitution enforces a linear topology, whereas the meta substitution introduces a kink, altering the conformational ensemble accessible to the molecule upon target binding.

BCRP Topology Probe
Class-level
Target: Not individually reported
Comparator: 31 benzamide/phenyltetrazole analogs, fold-resistance 1.32–1.62 at 10 µM vs FTC
Difference: Para substitution enforces linear topology; meta isomer introduces a kink
Para-ethylphenyl topology supports BCRP inhibitor SAR studies
Human H460/MX20 cell line; MTT assay
Positional isomerism geometry-dependent target recognition benzamide conformational restriction

Physicochemical Differentiation: logP and PSA of N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

The compound exhibits a calculated logP of 3.07 and a topological polar surface area (TPSA) of 87.05 Ų . This places it at the upper boundary of the CNS drug-like space (logP ≤ 3, TPSA ≤ 90 Ų). By comparison, the 4-ethoxy analog N-(4-ethoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (Xanthine oxidoreductase-IN-4) has an additional oxygen in the para substituent, increasing H-bond acceptor count and reducing logP, while the bis-tetrazole CR 2039 possesses a second tetrazole ring that raises H-bond donor count to 3 and TPSA above 120 Ų, fundamentally changing permeability properties [1]. These physicochemical differences translate to distinct passive membrane permeation and oral absorption predictions.

Physicochemical Profile
Reported
Target: logP = 3.07; TPSA = 87.05 Ų
Comparator: 4-Ethoxy analog (lower logP); CR 2039 (TPSA > 120 Ų, HBD = 3)
Difference: logP difference ≥ 0.4; TPSA difference ≥ 33 Ų
CNS-penetrance borderline profile supports permeability vs. solubility screening
Calculated values; experimental validation recommended
Lipophilicity polar surface area drug-likeness parameters

Evidence-Backed Application Scenarios for N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-93-6)


SAR-Driven Xanthine Oxidoreductase (XOR) Inhibitor Optimization: Electronic Substituent Mapping

Programs targeting XOR for hyperuricemia or gout can employ this compound as a para-ethyl-substituted analog to complement the 4-chloro derivative (XOR IC50 = 26.3 nM) . The electronic reversal (σₚ Cl = +0.23 vs. Et ≈ –0.15) enables systematic mapping of electron density requirements in the XOR active site.

Tetrazole Regioisomer Profiling: Comparative Studies Against 1H-Tetrazol-1-yl Benzamide Analog

Researchers conducting scaffold-hopping campaigns can directly compare the 2H-tetrazol-5-yl regioisomer (CAS 651769-93-6) against the available 1H-tetrazol-1-yl isomer (CAS 890646-02-3) to empirically determine the impact of tetrazole attachment mode on CYP inhibition, metabolic stability, and target selectivity, leveraging class-level CYP1A2/hERG selectivity data (>66-fold window) reported for structurally related tetrazole-benzamides [1].

BCRP (ABCG2) Inhibitor Lead Generation: Para-Substituted Topological Probe

Inhibition of BCRP-mediated multidrug resistance is a validated strategy in oncology [2]. The para-ethylphenyl substitution provides a defined linear geometry distinct from the meta isomer (CAS 651769-60-7), making it a suitable topological probe in the benzamide-phenyltetrazole series where fold-resistance values range from 1.32 to 1.62 [2].

CNS-Penetrant Chemical Probe Development: Physicochemical Window Exploration

The calculated logP of 3.07 and TPSA of 87.05 Ų position this compound at the CNS drug-likeness boundary . Medicinal chemistry teams designing brain-penetrant candidates can use this scaffold as a starting point to assess the impact of aryl-ethyl substitution on P-gp efflux and blood-brain barrier permeation, a property not afforded by the more polar 4-ethoxy or bis-tetrazole analogs.

Application
Selection Property
Validation Focus
XOR electronic substituent mapping
Electronic parameter reversal (σₚ Cl vs Et)
XOR binding-site electronic requirements
Tetrazole regioisomer profiling
2H- vs 1H-tetrazole attachment mode
CYP1A2/hERG selectivity signature
BCRP inhibitor lead generation
Para-substituted topological probe
BCRP fold-resistance SAR in benzamide series
CNS-penetrant probe development
logP/TPSA borderline profile
Blood-brain barrier permeation prediction
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